1-Benzoyl-1H-indole-3-carbaldehyde
Overview
Description
1-Benzoyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
1-Benzoyl-1H-indole-3-carbaldehyde and its derivatives have been synthesized and evaluated for various biological activities. For example, Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which demonstrated significant antioxidant and anti-inflammatory activities. This study highlights the potential of these compounds in therapeutic applications due to their biological activity profiles (Sudha, Subbaiah, & Mahalakshmi, 2021).
Chemical Properties and Reactions
The chemical properties and reactions involving this compound have been extensively studied. Shepelenko et al. (1989) investigated phenylmercury derivatives of compounds structurally related to this compound, providing insight into the electronic and vibrational spectra of these compounds (Shepelenko et al., 1989). Additionally, Kothandaraman et al. (2011) reported a method for preparing 1H-indole-2-carbaldehydes, showcasing the versatility and efficiency of gold(I)-catalyzed cycloisomerizations (Kothandaraman, Mothe, Toh, & Chan, 2011).
Catalysis and Synthesis Applications
The use of this compound in catalysis and synthesis has been explored. Singh et al. (2017) described the synthesis of compounds with an indole core, which were then used as catalysts in various chemical reactions, demonstrating their utility in synthetic chemistry (Singh, Saleem, Pal, & Singh, 2017).
Corrosion Inhibition
Indole-3-carbaldehyde, a related compound, has been studied for its corrosion inhibition properties. Ashhari and Sarabi (2015) investigated the corrosion inhibition effects of indole-3-carbaldehyde on mild steel, highlighting its potential industrial applications (Ashhari & Sarabi, 2015).
Mechanism of Action
Target of Action
1-Benzoyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . They are used as reactants in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and for Mannich type coupling with aldehydes and secondary amines .
Mode of Action
The compound interacts with its targets through multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
It’s known that indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms , suggesting a wide range of potential biochemical interactions.
Result of Action
It is known to be used in the preparation of various inhibitors , suggesting it may have a role in modulating the activity of certain proteins or enzymes.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, such as 1-Benzoyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . These structures can interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated .
Cellular Effects
Indole derivatives are known to have various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that this compound exerts its effects through similar mechanisms .
Properties
IUPAC Name |
1-benzoylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-11-13-10-17(15-9-5-4-8-14(13)15)16(19)12-6-2-1-3-7-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNJJAQYGLNGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327049 | |
Record name | NSC628186 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27092-42-8 | |
Record name | NSC628186 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.